molecular formula C10H16S2 B8572437 2,3-Dimethyl-2,3,5,6,7,8-hexahydro-1,4-benzodithiine CAS No. 55789-68-9

2,3-Dimethyl-2,3,5,6,7,8-hexahydro-1,4-benzodithiine

Cat. No. B8572437
Key on ui cas rn: 55789-68-9
M. Wt: 200.4 g/mol
InChI Key: INHBURFYAPUVFW-UHFFFAOYSA-N
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Patent
US04276422

Procedure details

The procedure of Example 1(a) is followed using 2,3-butanedithiol and 2-chlorocyclohexanone to give 5,6,7,8-tetrahydro-2,3-dimethyl-1,4-benzodithian as a greenish oil, b.p. 90°-100°/0.07 mm. Yield 49%. NMR 1.34 (6d), 1.45-2.25 (8m), 2.7-3.1 (2m). IR 2900, 1610, 1435, 1365, 1320, 1115, 795, 690.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([SH:6])[CH:3]([SH:5])[CH3:4].Cl[CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O>>[CH3:1][CH:2]1[S:6][C:9]2[CH2:10][CH2:11][CH2:12][CH2:13][C:8]=2[S:5][CH:3]1[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)S)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1C(CCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(SC2=C(S1)CCCC2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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